molecular formula C18H27NO4S B12722037 N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester CAS No. 159086-06-3

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester

Katalognummer: B12722037
CAS-Nummer: 159086-06-3
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: OPKAUDJMFWUKND-OZSKJFCKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester is a complex organic compound that features a furan ring, a methionine derivative, and a butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methionine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves esterification with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester involves its interaction with specific molecular targets. The furan ring and methionine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(tert-Butoxycarbonyl)-4-(2-furanyl)-L-phenylalanine methyl ester
  • 2-Propenamide, N-butyl-3-(2-furanyl)-, (2E)-

Uniqueness

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester stands out due to its unique combination of a furan ring, a methionine derivative, and a butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

159086-06-3

Molekularformel

C18H27NO4S

Molekulargewicht

353.5 g/mol

IUPAC-Name

butyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C18H27NO4S/c1-3-4-12-23-18(21)17(10-14-24-2)19-11-9-15(20)7-8-16-6-5-13-22-16/h5-8,13,17,19H,3-4,9-12,14H2,1-2H3/b8-7+/t17-/m0/s1

InChI-Schlüssel

OPKAUDJMFWUKND-OZSKJFCKSA-N

Isomerische SMILES

CCCCOC(=O)[C@H](CCSC)NCCC(=O)/C=C/C1=CC=CO1

Kanonische SMILES

CCCCOC(=O)C(CCSC)NCCC(=O)C=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.